N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-19(22-13-11-15-6-2-1-3-7-15)14-28-20-24-23-18-10-9-17(25-26(18)20)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEYUUBSFAEBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound with potential therapeutic applications due to its unique structural features. This compound is categorized as a triazole derivative and exhibits a range of biological activities. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.47 g/mol. The compound features a triazole ring fused with pyridazine and thioacetamide moieties, contributing to its biological activity.
1. Cytotoxic Activity
Cytotoxicity assays have demonstrated that N-phenethyl derivatives exhibit significant activity against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3b | MCF-7 | 73 |
These results suggest that the presence of specific substituents enhances the lipophilicity and interaction with biological targets, leading to increased cytotoxic effects .
2. Anti-inflammatory Activity
Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Compounds similar to N-phenethyl derivatives have been shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating potential for treating inflammatory conditions .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Triazole derivatives often interact with various kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
- Cell Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .
- Modulation of Cellular Pathways : The compound may modulate pathways related to inflammation and cancer cell survival.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:
- Synthesis and Evaluation : A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the cytotoxic profile .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types .
Scientific Research Applications
N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibits a variety of biological activities that make it a candidate for therapeutic applications. These include:
Cytotoxic Activity
Cytotoxicity assays have shown that this compound exhibits significant activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3b | MCF-7 | 73 |
These results indicate that the compound's structural features enhance its interaction with biological targets, leading to increased cytotoxic effects against cancer cells.
Anti-inflammatory Activity
Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Compounds similar to N-phenethyl derivatives have been shown to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential applications in treating inflammatory conditions.
Case Studies
Recent studies have focused on the synthesis and evaluation of triazole derivatives similar to N-phenethyl derivatives:
Synthesis and Evaluation
A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the cytotoxic profile.
Structure-Activity Relationship (SAR)
Investigations into SAR have revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
- Triazolopyridazine core : Derived from pyridazine precursors via cyclization with hydrazine derivatives.
- Thioacetamide side chain : Introduced through nucleophilic substitution or thiol-ene chemistry at position 3 of the triazole ring.
- N-Phenethyl group : Added via amidation or alkylation of the acetamide intermediate.
Critical intermediates include 6-(pyridin-2-yl)-triazolo[4,3-b]pyridazine-3-thiol and 2-chloroacetamide precursors.
Synthetic Routes
Formation of theTriazolo[4,3-b]Pyridazine Core
The triazolopyridazine system is constructed via cyclocondensation of pyridazine hydrazines with thiocarbonyl reagents.
Route 1: Hydrazine Cyclization
- Starting material : 3-Hydrazinyl-6-(pyridin-2-yl)pyridazine (synthesized from 3-chloro-6-(pyridin-2-yl)pyridazine and hydrazine hydrate).
- Cyclization : Treatment with carbon disulfide (CS₂) in ethanol under reflux forms the triazole ring via intramolecular cyclization.
Route 2: One-Pot Multi-Component Synthesis
Adapting methods from triazolopyrimidine synthesis, a three-component reaction could be explored:
N-Phenethylation
The phenethyl group is introduced either before or after thioacetamide formation, depending on the route.
Route A: Early-Stage Alkylation
- Starting material : 2-Chloroacetamide phenethyl derivative.
- Advantages : Avoids late-stage functionalization challenges.
Route B: Late-Stage Amidation
Optimization and Reaction Conditions
Characterization and Analytical Data
Challenges and Alternative Methods
- Regioselectivity : Competing cyclization pathways may yieldtriazolo[4,3-a] isomers. Mitigated by steric directing groups.
- Thiol Oxidation : Thiol intermediates prone to disulfide formation. Use inert atmosphere and antioxidants (e.g., BHT).
- Scalability : Multi-component routes suffer from low atom economy. Stepwise synthesis preferred for industrial scale.
Q & A
Basic Research Questions
How can researchers optimize the synthesis yield of N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization of triazolo-pyridazine cores and thioether bond formation. Key optimizations include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Catalyst Use: Employ coupling agents like EDCI/HOBt for amide bond formation .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity products .
What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30) to detect impurities <1% .
What preliminary assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Screens: Test against kinases (e.g., EGFR or CDK2) due to triazolo-pyridazine’s affinity for ATP-binding pockets .
- Cellular Assays:
- MTT/Viability Assays: Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7) .
- Apoptosis Markers: Western blotting for caspase-3/7 activation .
Advanced Research Questions
How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modified pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or phenethyl groups to assess target selectivity .
- Data Normalization: Use standardized assays (e.g., IC₅₀ values under identical ATP concentrations for kinase studies) to minimize variability .
- Statistical Analysis: Apply multivariate regression to correlate electronic properties (Hammett σ) with activity trends .
What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., prioritize hydrogen bonds between pyridinyl-N and hinge regions) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess triazolo-pyridazine stability in binding pockets .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at pyridazin-3-yl thioether) using MOE .
How can researchers address discrepancies in solubility and bioavailability data?
Methodological Answer:
- Solubility Profiling:
- Bioavailability Optimization:
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetylated phenethyl) to improve membrane permeability .
- PK/PD Modeling: Use non-compartmental analysis (NCA) to calculate AUC and half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
